Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine
Description
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a bicyclic oxazine derivative characterized by a fused isoxazolo-oxazine core with phenyl substituents at the 2- and 3a-positions. The cis-configuration of the phenyl groups imposes steric constraints that influence its reactivity, solubility, and intermolecular interactions. Synthetic routes for such compounds often involve high-pressure cycloaddition reactions or multi-step protocols using nitroalkenes and enol ethers as precursors .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2R,3aS)-2,3a-diphenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C18H19NO2/c1-3-8-15(9-4-1)17-14-18(16-10-5-2-6-11-16)12-7-13-20-19(18)21-17/h1-6,8-11,17H,7,12-14H2/t17-,18+/m1/s1 |
InChI Key |
UHQSNENBVWAUFE-MSOLQXFVSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bromomethyl 1,2-Oxazine Precursors
- Starting Materials: Nitroalkenes derived from nitroethane and appropriate olefins.
- Reaction Conditions: The inverse electron demand Diels–Alder reaction is carried out under low temperatures (e.g., −80 °C to −30 °C) in dichloromethane with trimethylsilyl bromide and triethylamine.
- Work-up: After reaction completion, the mixture is diluted with ethyl acetate and washed with aqueous sodium bicarbonate, water, and brine, then dried over sodium sulfate.
- Outcome: Formation of 3-bromomethyl-substituted 5,6-dihydro-4H-1,2-oxazines, which are key intermediates for further functionalization.
N-Alkylation to Form Substituted 1,2-Oxazines
- Reagents: Amines (e.g., aniline derivatives), bromomethyl 1,2-oxazine precursors, and SCS-Bi2O3 catalyst.
- Solvent: 2-Butanone.
- Conditions: Stirring at room temperature for approximately 2 hours.
- Purification: After reaction, the mixture is filtered, extracted with ethyl acetate, dried, and purified by recrystallization or column chromatography.
- Catalyst Reuse: SCS-Bi2O3 catalyst can be recovered and reused multiple times without significant loss of activity.
Alternative [3+3] Cyclisation Route
- Precursors: Lithiated alkoxyallenes and L-erythrose-derived N-glycosyl nitrones.
- Conditions: Low temperature (−130 to −80 °C) followed by standing at room temperature overnight.
- Yields: Overall yields up to 75% with diastereomeric ratios around 2:1.
- Post-Processing: Hydroboration and oxidative work-up to yield hydroxylated 1,2-oxazines, followed by acid-mediated deprotection to obtain the final products.
[3+3]-Annulation with Vinyl Diazoacetates
- Catalyst: Rh(II) octanoate.
- Solvent: Tetrahydrofuran (THF).
- Temperature: Room temperature.
- Outcome: Formation of bicyclic unsaturated nitroso acetals with excellent diastereoselectivity.
- Further Transformation: Under basic conditions (DBU and alcohol), ring contraction to pyrrole derivatives can be achieved in a one-pot process.
- Data Table: Yields and Conditions for Selected 1,2-Oxazine Syntheses
The use of SCS-Bi2O3 as a base catalyst in N-alkylation reactions significantly improves reaction rates and yields compared to traditional bases, with the added benefit of catalyst recyclability.
The inverse electron demand Diels–Alder reaction remains a robust method for constructing the 1,2-oxazine core, providing versatile bromomethyl intermediates for further functionalization.
The [3+3] cyclisation approach offers access to enantiopure hydroxylated 1,2-oxazines, which are valuable for synthesizing biologically active compounds, although the diastereoselectivity is moderate and requires careful optimization.
The [3+3]-annulation with vinyl diazoacetates catalyzed by Rh(II) octanoate is a novel and efficient route to bicyclic oxazines with excellent stereocontrol, enabling further transformations such as ring contraction to pyrroles in a streamlined manner.
The preparation of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b]oxazine involves sophisticated synthetic methodologies centered around cycloaddition reactions, catalytic N-alkylation, and annulation strategies. The choice of method depends on the desired stereochemical outcome, functional group tolerance, and scalability. Advances in catalytic systems, such as the use of bismuth oxide catalysts and rhodium complexes, have enhanced the efficiency and selectivity of these syntheses. The integration of these methods provides a comprehensive toolkit for the preparation of this complex bicyclic oxazine and related derivatives.
Chemical Reactions Analysis
Types of Reactions
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino alcohols.
Scientific Research Applications
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
6-[(4-Methoxybenzyl)oxy]-3-nitro-2,4-diphenylperhydroisoxazolo[2,3-b][1,2]oxazine (8c)
- Substituents : 2,4-diphenyl, 3-nitro, and 6-(4-methoxybenzyloxy).
- Properties : Melting point = 115–116°C; synthesized via high-pressure (15 kbar) cycloaddition followed by epimerization .
- Comparison : The additional nitro and methoxybenzyloxy groups enhance polarity and hydrogen-bonding capacity compared to the simpler cis-2,3a-diphenyl derivative. This increases thermal stability but may reduce bioavailability due to higher molecular weight.
6-[(4-Methoxybenzyl)oxy]-2,4-dimethyl-3-nitroperhydroisoxazolo[2,3-b][1,2]oxazine (38a)
- Substituents : 2,4-dimethyl, 3-nitro, and 6-(4-methoxybenzyloxy).
- Properties : Melting point = 134–136°C; synthesized under 15 kbar pressure with 25% yield .
- However, the absence of aromatic rings diminishes π-π stacking interactions critical for solid-state stability.
4,5-Diphenylperhydroazet[1,2-b]furo[3,2-e][1,2]oxazin-6-one (25)
- Substituents : Fused azetidine-furo-oxazine core with 4,5-diphenyl groups.
- Properties : Melting point = 145–147°C; synthesized via nitroalkene cycloaddition .
- Comparison : The azetidine ring introduces additional conformational rigidity, which may enhance binding affinity in biological systems. However, the ketone moiety increases susceptibility to hydrolysis compared to the fully saturated cis-2,3a-diphenyl derivative.
Biological Activity
Chemical Structure and Properties
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine features a complex bicyclic structure that contributes to its unique biological activities. The presence of multiple phenyl groups may enhance its interaction with biological targets.
Molecular Formula
- C : 18
- H : 22
- N : 1
- O : 1
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. A study reported a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It might influence key signaling pathways related to apoptosis and inflammation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest a promising profile for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The data indicate that this compound has significant potential as an anticancer therapeutic.
Future Directions
Further research is essential to comprehensively understand the biological activity of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific pathways affected by the compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the 1,2-oxazine scaffold in cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine?
- Methodological Answer : The 1,2-oxazine core can be synthesized via [3+3]-cyclization reactions. For example, enantiopure nitrones (derived from erythrose sugars) react with lithiated TMSE-allene to form 1,2-oxazines with high diastereoselectivity (dr = 96:4) . Alternatively, reactions between hydroxylamine hydrochloride and substituted phenyldibenzoylethylene yield cyclic nitrones and 1,2-oxazines, characterized by NMR and X-ray crystallography .
Q. How is the stereochemical configuration of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For intermediates like 1,2-oxazines, SCXRD coupled with NMR (e.g., NOESY for spatial proximity analysis) resolves ambiguities in regioselectivity and confirms cis configurations . SHELX software (e.g., SHELXL) is widely used for refinement of crystallographic data .
Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?
- Methodological Answer : High-resolution 2D NMR (e.g., H-C HSQC, HMBC) identifies connectivity in the hexahydroisoxazolo-oxazine framework. Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., N–O stretches at ~1250–1350 cm) .
Advanced Research Questions
Q. How can diastereoselectivity in [3+3]-cyclization reactions be rationalized for 1,2-oxazine formation?
- Methodological Answer : The Felkin–Ahn model explains selectivity in nitrone additions. For example, Re-face attack of lithiated TMSE-allene on nitrones is favored due to lithium coordination with the nitrone oxygen, stabilizing the transition state. Computational studies (e.g., DFT) can model steric and electronic effects to predict selectivity .
Q. What bioactivity has been observed in natural or synthetic 1,2-oxazine derivatives, and how can this guide pharmacological studies on cis-2,3a-diphenylhexahydroisoxazolo-oxazine?
- Methodological Answer : Natural 1,2-oxazines (e.g., trichodermamides) exhibit antifungal and antiproliferative activity. Synthetic analogs like triazolo-oxazines show cell proliferation inhibition in tumor models. Structure-activity relationship (SAR) studies should focus on modifying substituents (e.g., phenyl groups) to optimize bioactivity while minimizing cytotoxicity .
Q. What computational tools are effective for predicting reaction mechanisms (e.g., stepwise vs. concerted) in 1,2-oxazine N-oxide synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) and kinetic isotope effects (KIE) distinguish between stepwise (zwitterionic intermediate) and concerted pathways in hetero-Diels–Alder reactions. Noncatalyzed reactions with nitroalkenes often proceed via asynchronous transition states .
Q. How can contradictions in regioselectivity data for 1,2-oxazine derivatives be resolved?
- Methodological Answer : Systematic variation of reaction conditions (e.g., solvent polarity, Lewis acid additives) and isotopic labeling can clarify regiochemical outcomes. For example, TMSOTf-mediated rearrangements of 1,2-oxazines to ketones show solvent-dependent regioselectivity, which can be modeled using Hammett σ parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
